pseudo-Pelletierine
Overview
Description
pseudo-Pelletierine, also known as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, is an organic compound characterized by a nine-membered heterocyclic ring with a methyl group and a ketone group attached to one of the carbon atoms . This compound is a white solid with a melting point range of 60-65 degrees Celsius and is soluble in common organic solvents such as chloroform, ethanol, and dichloromethane .
Preparation Methods
The synthesis of pseudo-Pelletierine typically involves a multi-step reaction. A common method includes the condensation of a halogenated hydrocarbon with suitable substituents with ammonia, followed by the formation of the ketone structure through an appropriate acylation reaction . Industrial production methods often utilize supercritical CO2 extraction and ultra-high-pressure liquid chromatography coupled with high-resolution tandem mass spectrometry for the analysis and purification of the compound .
Chemical Reactions Analysis
pseudo-Pelletierine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the ketone group into an alcohol.
Common reagents used in these reactions include lithium amides for deprotonation and aldehydes for diastereoselective aldol reactions, which result in the formation of exo isomers with high selectivity .
Scientific Research Applications
pseudo-Pelletierine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pseudo-Pelletierine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with receptor binding sites, influencing various biological processes. For example, its derivatives have been studied for their potential to bind to cocaine-binding sites, highlighting their significance in neuropharmacology .
Comparison with Similar Compounds
pseudo-Pelletierine is structurally similar to other tropane and granatane derivatives, such as tropinone and tropine. These compounds share a common bicyclic skeleton but differ in their functional groups and biological activities . This compound is unique due to its specific structural features and the range of reactions it undergoes, making it a valuable compound in both research and industrial applications .
Similar compounds include:
Tropinone: 8-Methyl-8-azabicyclo[3.2.1]octa-3-one
Tropine: 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Granatan-3-ol: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol
This compound stands out due to its unique combination of a nine-membered ring and a ketone group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSKVCZXBAWLZ-OCAPTIKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552-70-5 | |
Record name | Pseudopelletierine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOPELLETIERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USN3FV3Z9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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